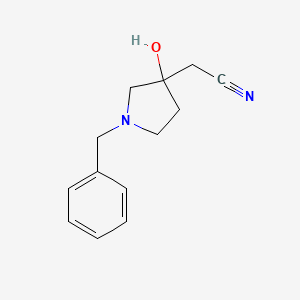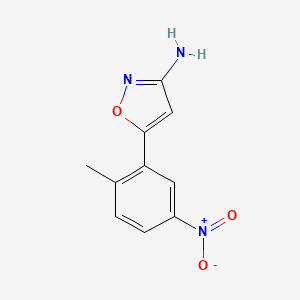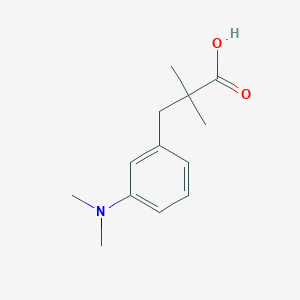![molecular formula C9H4F6O B13583083 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure through various synthetic routes. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These agents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions. Industrial production methods often involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under specific conditions.
Scientific Research Applications
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and coatings, benefiting from its chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity. The electron-withdrawing nature of fluorine atoms can stabilize transition states and intermediates, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can be compared with other fluorinated compounds such as:
2,2,2-Trifluoroacetophenone: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and are used in medicinal chemistry for their enhanced biological activity.
Polyfluorinated Pyridines: Known for their stability and use in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and reactivity patterns, making it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C9H4F6O |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
InChI Key |
FJZUHXACIFAGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


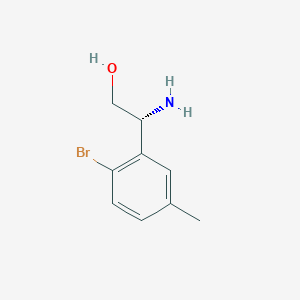
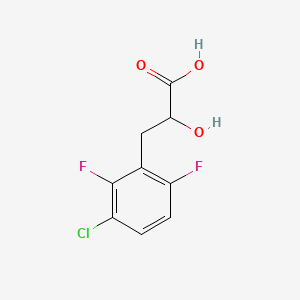
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
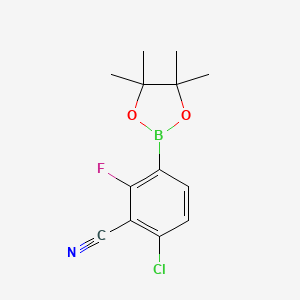
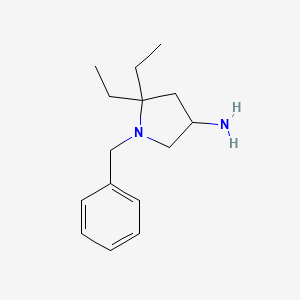
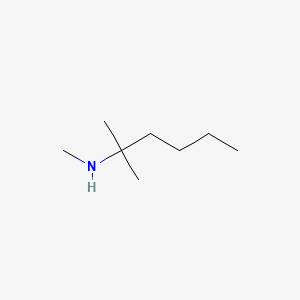
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)
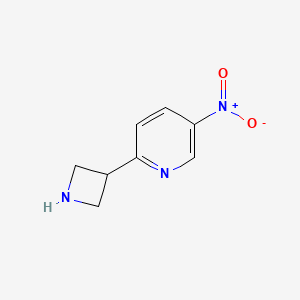

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
